Gliclazid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gliclazide-d4 is the deuterium labeled version of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . It is taken by mouth .

Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps . Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate . The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .Molecular Structure Analysis

The crystal and molecular structure for Gliclazide was determined by single-crystal X-ray diffraction . Gliclazide crystallizes in the monoclinic space group P2,/n, with the unit cell dimensions a = 10.828(2) A, b = 14.342(19) A, c= 11.005(6)A, and with β = 106.97(2)°, V = 1635(12)A3, and Z = 4 .Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels . It is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .Physical and Chemical Properties Analysis

Gliclazide has a molecular formula of C15H21N3O3S, a molecular weight of 323.41 g/mol, and a melting point of 163 °C–172 °C . It is an amphoteric drug, with pKa values of 5.8 .Wissenschaftliche Forschungsanwendungen

Biopharmazeutische Forschung

Gliclazid-d4 wird in der biopharmazeutischen Forschung eingesetzt. Es ist das einzige orale Antidiabetikum, das von der WHO und Brasilien gleichzeitig als essentielle Therapie empfohlen wird, sowie ein potenzieller Kandidat für eine Biowaiver-Zulassung gemäß der International Pharmaceutical Federation (FIP) . Eine Biowaiver-Bewertung untersucht die günstigen biopharmazeutischen Eigenschaften, um eine Freistellung von Studien zur relativen Bioverfügbarkeit/Bioäquivalenz (RB/BE) für die Zulassung neuer Medikamente zu erhalten .

Diabetesbehandlung

this compound wird zur Behandlung von Typ-2-Diabetes eingesetzt. Es wurde mit einem geringen Risiko für hypoglykämische Episoden und einer günstigen langfristigen kardiovaskulären Sicherheit in Beobachtungsstudien in Verbindung gebracht . Die neue niederländische Leitlinie zur Behandlung von Typ-2-Diabetes empfiehlt Gliclazid ausdrücklich als bevorzugte zweite Behandlungsoption .

Kardiovaskuläre Sicherheit

Beobachtungsstudien haben kardiovaskuläre Vorteile von Gliclazid gegenüber anderen SUs gezeigt . Dies macht es zu einer sichereren Option für Patienten mit Diabetes, die einem Risiko für Herz-Kreislauf-Erkrankungen ausgesetzt sind.

Nanopartikelforschung

this compound wird in der Nanopartikelforschung eingesetzt. Die hergestellten Gliclazid-beladenen kubosomalen Nanopartikel zeigten nano-große Partikel und schlossen etwa 80% von Gliclazid ein, zusammen mit einem höheren Prozentsatz an Wirkstofffreisetzung im Vergleich zur Gliclazid-Suspension .

Forschung zur Löslichkeit, Permeabilität und Auflösung

this compound wird in der Forschung zur Löslichkeit, Permeabilität und Auflösung von Arzneimitteln eingesetzt . Diese Informationen sind entscheidend für das Verständnis der Pharmakokinetik und Pharmakodynamik des Arzneimittels.

Vergleichende Wirksamkeitsstudien

this compound wird in vergleichenden Wirksamkeitsstudien mit anderen oralen Blutzuckersenkern eingesetzt. Es scheint im Vergleich zu anderen Blutzuckersenkern zumindest genauso wirksam zu sein .

Wirkmechanismus

Target of Action

Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

Gliclazide-d4 binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .

Biochemical Pathways

The action of Gliclazide-d4 affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide-d4, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of Gliclazide-d4, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Gliclazide-d4’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, Gliclazide-d4, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gliclazide-d4. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of Gliclazide-d4 nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of Gliclazide-d4, thereby affecting its absorption and overall therapeutic efficacy .

Safety and Hazards

Zukünftige Richtungen

Recent real-world studies into the effectiveness and safety of Gliclazide appear to confirm these findings, and publication of new data from these studies in patients with T2DM in the UK, and in Muslim patients who are fasting during Ramadan, are awaited with interest . Another study being undertaken with Gliclazide is a pan-India study in patients with maturity-onset diabetes of the young (MODY) subtypes 1, 3, and 12 .

Biochemische Analyse

Biochemical Properties

Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .

Cellular Effects

Gliclazide-d4 exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . Gliclazide-d4 also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Molecular Mechanism

The molecular mechanism of Gliclazide-d4 involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Gliclazide-d4 has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Dosage Effects in Animal Models

The effects of Gliclazide-d4 vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .

Metabolic Pathways

Gliclazide-d4 is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .

Transport and Distribution

Gliclazide-d4 is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .

Subcellular Localization

Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells

Eigenschaften

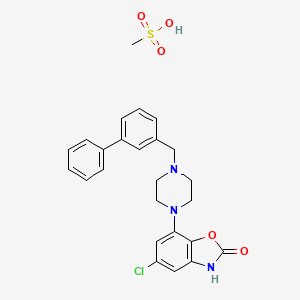

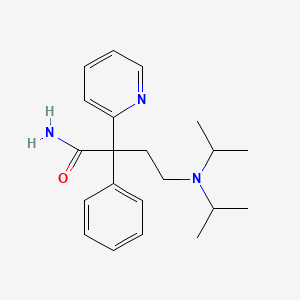

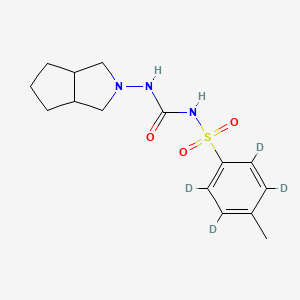

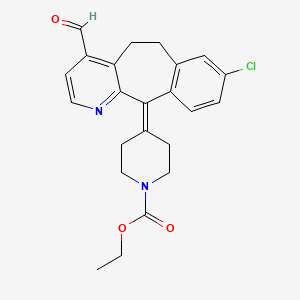

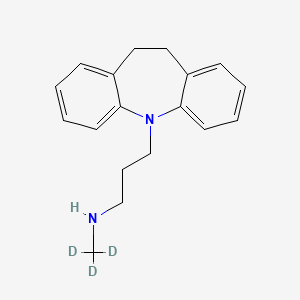

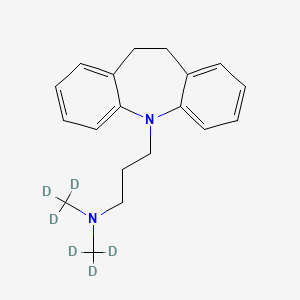

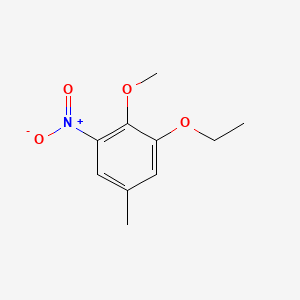

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGTQGAOIONJV-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)